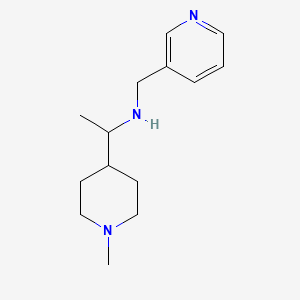
(R)-1-(3-((Tert-butoxycarbonyl)amino)-4-(phenylthio)butyl)piperidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-(3-((Tert-butoxycarbonyl)amino)-4-(phenylthio)butyl)piperidine-4-carboxylic acid is a complex organic compound featuring a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and a phenylthio group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-((Tert-butoxycarbonyl)amino)-4-(phenylthio)butyl)piperidine-4-carboxylic acid typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Boc-Protected Amino Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group during subsequent reactions. This is usually achieved using Boc anhydride in the presence of a base.
Attachment of the Phenylthio Group: The phenylthio group is introduced via nucleophilic substitution reactions, often using thiophenol and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The phenylthio group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine.
Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Trifluoroacetic acid (TFA) is often employed for Boc deprotection.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Free amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, ®-1-(3-((Tert-butoxycarbonyl)amino)-4-(phenylthio)butyl)piperidine-4-carboxylic acid serves as a versatile intermediate for the construction of more complex molecules. Its protected amino group allows for selective reactions without interference.
Biology
This compound can be used in the synthesis of biologically active molecules, including potential drug candidates. The presence of the piperidine ring and the phenylthio group can impart significant biological activity.
Medicine
In medicinal chemistry, derivatives of this compound may exhibit pharmacological properties, making it a valuable scaffold for drug development.
Industry
In the pharmaceutical industry, this compound can be used in the synthesis of active pharmaceutical ingredients (APIs) and other complex organic molecules.
Wirkmechanismus
The mechanism of action of ®-1-(3-((Tert-butoxycarbonyl)amino)-4-(phenylthio)butyl)piperidine-4-carboxylic acid depends on its specific application. In general, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The Boc-protected amino group can be deprotected to reveal a free amine, which can then participate in various biochemical interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-1-(3-Amino-4-(phenylthio)butyl)piperidine-4-carboxylic acid: Similar structure but without the Boc protection.
®-1-(3-((Tert-butoxycarbonyl)amino)-4-(methylthio)butyl)piperidine-4-carboxylic acid: Similar structure with a methylthio group instead of a phenylthio group.
Uniqueness
The presence of the Boc-protected amino group in ®-1-(3-((Tert-butoxycarbonyl)amino)-4-(phenylthio)butyl)piperidine-4-carboxylic acid provides a unique advantage in synthetic chemistry, allowing for selective reactions and protecting the amino group from unwanted side reactions. The phenylthio group also imparts distinct chemical properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C21H32N2O4S |
|---|---|
Molekulargewicht |
408.6 g/mol |
IUPAC-Name |
1-[(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylsulfanylbutyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C21H32N2O4S/c1-21(2,3)27-20(26)22-17(15-28-18-7-5-4-6-8-18)11-14-23-12-9-16(10-13-23)19(24)25/h4-8,16-17H,9-15H2,1-3H3,(H,22,26)(H,24,25)/t17-/m1/s1 |
InChI-Schlüssel |
SXXBOMYDTWGMGV-QGZVFWFLSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@H](CCN1CCC(CC1)C(=O)O)CSC2=CC=CC=C2 |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CCN1CCC(CC1)C(=O)O)CSC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-fluoro-N-[3-(4-fluorophenyl)phenyl]benzenesulfonamide](/img/structure/B14910440.png)
![8-Benzyloxycarbonyl-2-nitromethyloxy-2,8-diazaspiro[4,5]decane-1,3-dione](/img/structure/B14910444.png)







![5H-pyrrolo[3,2-d]pyrimidin-7-amine](/img/structure/B14910491.png)



![3-Bromopyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B14910501.png)
